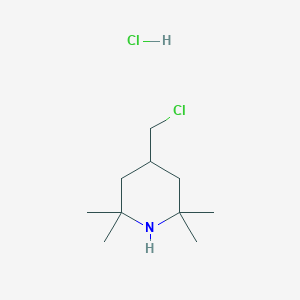
4-(Chloromethyl)-2,2,6,6-tetramethylpiperidine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Chloromethyl)-2,2,6,6-tetramethylpiperidine;hydrochloride is a chemical compound that belongs to the class of piperidines. It is characterized by the presence of a chloromethyl group attached to the piperidine ring, which is further substituted with four methyl groups. This compound is often used in various chemical reactions and has applications in scientific research and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-2,2,6,6-tetramethylpiperidine;hydrochloride typically involves the chloromethylation of 2,2,6,6-tetramethylpiperidine. One common method is the Blanc chloromethylation, which involves the reaction of the piperidine with formaldehyde and hydrogen chloride in the presence of a zinc chloride catalyst . The reaction conditions are usually acidic, and the process is carried out at controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chloromethylation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-(Chloromethyl)-2,2,6,6-tetramethylpiperidine;hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized products.
Reduction Reactions: Reduction of the chloromethyl group can lead to the formation of methyl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, thiols, and amines. These reactions are typically carried out in polar solvents under mild conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used under controlled conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in these reactions.
Major Products Formed
Substitution Reactions: Products include azido, thiol, and amine derivatives.
Oxidation Reactions: Products include N-oxides and other oxidized forms.
Reduction Reactions: Products include methyl derivatives and other reduced forms.
Aplicaciones Científicas De Investigación
4-(Chloromethyl)-2,2,6,6-tetramethylpiperidine;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is used in the study of biological processes and as a precursor for the synthesis of biologically active molecules.
Industry: The compound is used in the production of polymers, resins, and other industrial materials.
Mecanismo De Acción
The mechanism of action of 4-(Chloromethyl)-2,2,6,6-tetramethylpiperidine;hydrochloride involves the interaction of the chloromethyl group with various molecular targets. The chloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with nucleophilic sites on target molecules. This interaction can modulate the activity of enzymes, receptors, and other proteins, thereby exerting its effects on biological systems.
Comparación Con Compuestos Similares
Similar Compounds
4-(Chloromethyl)phenyltrimethoxysilane: This compound also contains a chloromethyl group and is used in similar applications, such as in the modification of silica spheres for forensic science.
2-Chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride: Another compound with a chloromethyl group, used in various chemical syntheses.
Uniqueness
4-(Chloromethyl)-2,2,6,6-tetramethylpiperidine;hydrochloride is unique due to its piperidine ring structure with four methyl groups, which provides steric hindrance and influences its reactivity and selectivity in chemical reactions. This structural feature distinguishes it from other chloromethyl-containing compounds and contributes to its specific applications in research and industry.
Propiedades
Número CAS |
61171-37-7 |
|---|---|
Fórmula molecular |
C10H21Cl2N |
Peso molecular |
226.18 g/mol |
Nombre IUPAC |
4-(chloromethyl)-2,2,6,6-tetramethylpiperidine;hydrochloride |
InChI |
InChI=1S/C10H20ClN.ClH/c1-9(2)5-8(7-11)6-10(3,4)12-9;/h8,12H,5-7H2,1-4H3;1H |
Clave InChI |
LUUIAXGUORLTRV-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(CC(N1)(C)C)CCl)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![({2-[(2,5-Dioxopyrrolidin-1-yl)oxy]-2-oxoethyl}sulfanyl)acetonitrile](/img/structure/B14597089.png)
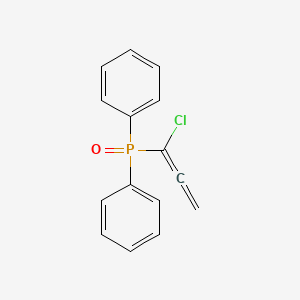
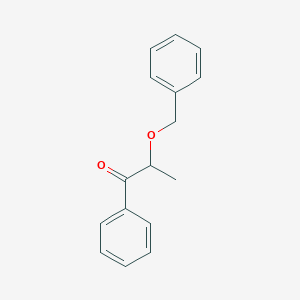
![Phosphine oxide, diphenyl[2-phenyl-1-(phenylthio)ethyl]-](/img/structure/B14597107.png)
![1,1'-[(2-Bromophenyl)(chloro)methylene]dibenzene](/img/structure/B14597111.png)


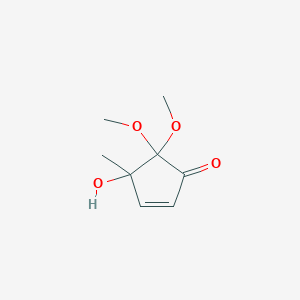
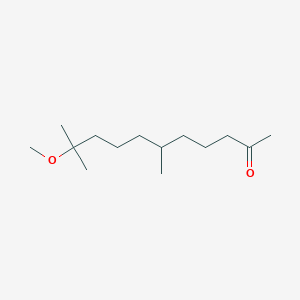
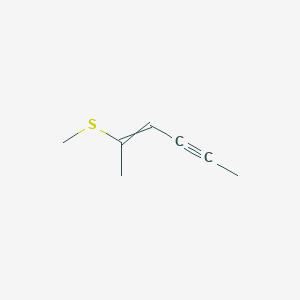
![2-[(2H-1,3-Benzodioxol-5-yl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14597138.png)
![1-Methyl-4-[(4-nitrophenyl)methoxy]-3,5-diphenyl-1H-pyrazole](/img/structure/B14597148.png)
![6-Chloro-4H-furo[3,2-B]indole-2-carbonyl chloride](/img/structure/B14597152.png)
![[(2R,4S)-4-phenyloxetan-2-yl]methanol](/img/structure/B14597156.png)
